3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide, also known as BT3, is a benzothiophene carboxylate derivative identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. This compound is significant in scientific research due to its potential therapeutic applications in metabolic disorders characterized by elevated branched-chain amino acid (BCAA) levels.
3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide acts as a prodrug of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), an allosteric inhibitor of BDK []. By binding to BDK, BT2 induces conformational changes in the enzyme's N-terminal domain. These structural changes lead to the dissociation of BDK from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) []. The separation of BDK from the complex results in increased BCKDC activity and subsequent augmentation of BCAA oxidation [].
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0